molecular formula C17H24BrF2N5O B10954897 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10954897
M. Wt: 432.3 g/mol
InChI Key: HMNOENAETNODDS-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound with a unique structure that includes multiple pyrazole rings, bromine, and difluoromethyl groups

Preparation Methods

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves several steps:

    Formation of the pyrazole rings: The initial step involves the synthesis of the pyrazole rings through cyclization reactions.

    Introduction of the bromine and difluoromethyl groups: These groups are introduced through halogenation and fluorination reactions.

    Coupling reactions: The final step involves coupling the pyrazole rings with the propanamide moiety using appropriate coupling reagents and conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to kilogram-scale production.

Chemical Reactions Analysis

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine and difluoromethyl groups, potentially leading to debromination or defluorination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide include:

These compounds share structural similarities, such as the presence of halogen atoms and pyrazole or triazole rings

Properties

Molecular Formula

C17H24BrF2N5O

Molecular Weight

432.3 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C17H24BrF2N5O/c1-7-24-10(3)13(9(2)21-24)8-23(6)17(26)12(5)25-11(4)14(18)15(22-25)16(19)20/h12,16H,7-8H2,1-6H3

InChI Key

HMNOENAETNODDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C)C

Origin of Product

United States

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